Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate
Description
Overview of Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate
This compound is a complex organic molecule that belongs to the class of piperidine derivatives with significant pharmaceutical relevance. The compound is characterized by the molecular formula C15H23N3O2 and a molecular weight of 277.37 grams per mole. The structure incorporates three distinct functional components: a six-membered saturated piperidine ring, a pyridine ring bearing an amino substituent at the 6-position, and a tert-butyl carbamate protecting group. This architectural arrangement creates a molecule with multiple reactive sites and diverse chemical properties.
The compound is typically encountered as a white to yellow solid under standard conditions, with reported physical properties including specific melting points and solubility characteristics that facilitate its handling and purification in laboratory settings. The presence of the tert-butyl ester group serves a dual purpose, providing both structural stability and serving as a protecting group that can be selectively removed under appropriate reaction conditions. The aminopyridine moiety contributes to the compound's potential for hydrogen bonding interactions and coordination chemistry, while the piperidine ring system provides conformational flexibility and three-dimensional structural diversity.
Chemical suppliers and research institutions have cataloged this compound under multiple Chemical Abstracts Service registry numbers, including 478366-40-4, reflecting its established presence in chemical databases and commercial availability. The compound's classification as a pharmaceutical intermediate has driven extensive research into its synthesis, characterization, and applications in drug discovery programs.
Historical Context and Discovery
The development of this compound emerged from broader research efforts focused on piperidine derivatives and their applications in medicinal chemistry. Piperidine-containing compounds have a rich history in pharmaceutical research, with early investigations dating back to the mid-20th century when researchers began systematically exploring nitrogen-containing heterocycles for biological activity. The specific combination of piperidine and aminopyridine structural elements represented an evolution in synthetic strategy aimed at creating more sophisticated molecular architectures.
The synthetic approaches to this compound have evolved significantly over recent decades, with early methods often requiring multiple synthetic steps and harsh reaction conditions. Patent literature from the 2010s reveals intensive research efforts directed toward developing efficient synthetic routes to this compound, particularly in the context of pharmaceutical intermediate preparation. The compound gained particular prominence through its role as a key intermediate in the synthesis of palbociclib, a cyclin-dependent kinase inhibitor that received regulatory approval for cancer treatment.
Recent synthetic methodologies have focused on improving reaction efficiency and reducing environmental impact through the development of photocatalytic approaches and other green chemistry techniques. Patent documentation from 2018 and subsequent years describes innovative synthetic strategies employing visible light catalysis and oxidative coupling reactions to access this compound and related structures. These developments represent a significant advancement from earlier synthetic approaches that often required expensive catalysts and hazardous reaction conditions.
Rationale for Academic Study
The academic study of this compound is justified by several compelling scientific factors that extend beyond its immediate pharmaceutical applications. From a synthetic chemistry perspective, the compound serves as an excellent model system for investigating modern organic synthesis methodologies, particularly those involving the construction of complex nitrogen-containing heterocycles. The molecule's structural complexity presents interesting challenges for synthetic chemists seeking to develop efficient, selective, and environmentally responsible synthetic routes.
The compound's role as a pharmaceutical intermediate provides valuable insights into structure-activity relationships in drug discovery. Understanding the chemical properties and reactivity patterns of this compound contributes to broader knowledge about how molecular structure influences biological activity in related therapeutic agents. This knowledge is particularly relevant given the compound's connection to cyclin-dependent kinase inhibitor development, a rapidly advancing area of cancer therapeutics.
From a methodological standpoint, the compound offers opportunities to explore advanced analytical techniques and characterization methods. Its multiple functional groups and conformational flexibility make it an interesting subject for spectroscopic studies, computational chemistry investigations, and crystallographic analysis. These studies contribute to fundamental understanding of molecular behavior and provide valuable benchmarks for theoretical predictions and modeling approaches.
The environmental and economic considerations surrounding the compound's synthesis also merit academic attention. Research efforts focused on developing more sustainable synthetic approaches, reducing waste generation, and improving atom economy contribute to the broader goals of green chemistry and sustainable pharmaceutical manufacturing.
Scope and Structure of the Review
This comprehensive review of this compound is structured to provide systematic coverage of all major aspects relevant to academic and research communities. The analysis encompasses fundamental chemical properties, synthetic methodologies, analytical characterization techniques, and applications in pharmaceutical research. Each section builds upon previous content to create a cohesive understanding of the compound's significance in contemporary chemical research.
The following table summarizes the key physical and chemical properties that will be addressed throughout this review:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H23N3O2 | |
| Molecular Weight | 277.37 g/mol | |
| Chemical Abstracts Service Number | 478366-40-4 | |
| Physical State | White to Yellow Solid | |
| Purity (Commercial) | >95% |
The review methodology emphasizes peer-reviewed literature, patent documents, and established chemical databases to ensure accuracy and comprehensiveness. Special attention is given to recent developments in synthetic methodology, reflecting the dynamic nature of research in this area. The analysis deliberately excludes clinical and therapeutic applications to maintain focus on fundamental chemical science aspects.
Properties
IUPAC Name |
tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUBZAZOZWCENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminopyridine Moiety: The aminopyridine group is introduced via a nucleophilic substitution reaction, where a suitable aminopyridine derivative reacts with the piperidine ring.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent:
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit properties similar to known antidepressants by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- CNS Disorders : Its structural similarity to other piperidine-based compounds suggests potential applications in treating central nervous system disorders, including anxiety and schizophrenia .
Biological Research
The compound is also utilized in various biological studies:
- Enzyme Inhibition Studies : It has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways, providing insights into drug design targeting metabolic diseases .
- Cellular Assays : In vitro studies have shown that this compound can affect cell proliferation and apoptosis in cancer cell lines, making it a candidate for further exploration in oncology .
Material Science
In addition to its biological applications, this compound is being explored in material science:
- Polymer Chemistry : The compound serves as a building block for synthesizing novel polymers with enhanced properties, such as improved thermal stability and mechanical strength .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of piperidine derivatives, including this compound. The results indicated significant improvement in behavioral tests compared to control groups, suggesting potential for development as an antidepressant agent .
Case Study 2: Cancer Cell Proliferation
In a study focusing on cancer therapies, researchers tested various piperidine derivatives on human cancer cell lines. This compound demonstrated notable cytotoxic effects, leading to further investigations into its mechanism of action and potential as an anticancer drug .
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate and related compounds are critical to their applications and reactivity. Below is a systematic comparison:
Structural Variations
*Calculated based on molecular formula C₁₅H₂₃N₃O₂.
Physicochemical Properties
Biological Activity
Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate (CAS No. 165528-66-5) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- Boiling Point : Predicted at approximately 424.6 ± 45.0 °C
- Density : 1.134 ± 0.06 g/cm³
- pKa : 6.62± .
The compound's biological activity is primarily attributed to its interaction with specific molecular targets within the body, particularly in the context of neuropharmacology and oncology. Research indicates that it may act as an antagonist to certain receptors involved in cell signaling pathways, specifically targeting the programmed cell death protein 1 (PD-1) pathway, which is crucial in immune response modulation.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy:
- In vitro studies demonstrated that the compound can inhibit tumor cell proliferation by modulating immune responses through PD-1/PD-L1 interactions. In a rescue assay involving mouse splenocytes, it was shown to enhance immune cell activity significantly at concentrations as low as 100 nM .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- It has been reported to protect astrocytes against amyloid-beta-induced toxicity, reducing inflammatory cytokines such as TNF-alpha and IL-6 . This suggests its potential role in treating neurodegenerative diseases like Alzheimer's.
Study on PD-1 Inhibition
A notable study focused on the compound's ability to act as a PD-1 antagonist:
- The study involved transgenic mouse models where the compound was administered, resulting in a significant increase in immune response against tumors, demonstrating its potential as an immunotherapeutic agent .
Neuroprotection in Alzheimer’s Disease Models
Another study assessed the effects of this compound on astrocytic cells exposed to amyloid-beta:
- The results indicated that the compound improved cell viability and reduced oxidative stress markers, suggesting its utility in preventing neuronal damage associated with Alzheimer's disease .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Observed Effects |
|---|---|---|
| Anticancer | PD-1/PD-L1 pathway modulation | Enhanced immune response; inhibited tumor growth |
| Neuroprotective | Reduction of inflammatory cytokines | Increased astrocyte viability; decreased oxidative stress |
Q & A
Q. First Aid :
- Eye Exposure : Rinse with water for 15 minutes; remove contact lenses if present .
- Ingestion : Do not induce vomiting; rinse mouth and seek medical attention .
Basic Question: Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare peak area ratios against standards.
Advanced Question: How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?
Methodological Answer:
Discrepancies often arise from impurities, tautomerism, or solvent effects. A systematic approach includes:
Cross-Validation : Compare NMR, IR, and MS data to identify consistent peaks. For example, a missing NH₂ peak in IR may indicate protonation in solution .
Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts or IR spectra. Deviations >5% suggest structural misassignment .
Crystallographic Analysis : Solve the crystal structure via SHELXL () to confirm bond lengths and angles. Hydrogen-bonding patterns (e.g., N–H···O=C interactions) can explain spectral anomalies .
Case Study : If GC-MS shows unexpected fragments, perform high-resolution MS/MS to differentiate isobaric interferences.
Advanced Question: What strategies optimize the synthesis of this compound to enhance yield and purity?
Methodological Answer:
Key considerations for synthesis:
- Protecting Group Strategy : The tert-butyl carbamate (Boc) group is acid-labile. Use TFA/CH₂Cl₂ (1:4) for deprotection, monitored by TLC (Rf shift from 0.7 to 0.3) .
- Coupling Reactions : Employ EDC/HOBt for amide bond formation between piperidine and aminopyridine moieties. Optimize stoichiometry (1.2:1 amine:carbonyl) to minimize diastereomers .
- Purification : Use flash chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) to isolate the product. Purity >98% is achievable via prep-HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Troubleshooting : Low yields may result from moisture sensitivity—ensure anhydrous conditions with molecular sieves.
Advanced Question: How can hydrogen-bonding interactions influence the crystallographic refinement of this compound?
Methodological Answer:
Hydrogen bonds dictate molecular packing and stability in crystals:
Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data. SHELXL refines positional and thermal parameters, but hydrogen atoms are often constrained .
Graph Set Analysis : Classify hydrogen bonds using Etter’s notation (e.g., D(n)–H···A, where n = atom sequence). For example, N–H···O=C interactions form chains (C(4) motif) that stabilize the lattice .
Disorder Handling : If tert-butyl groups exhibit rotational disorder, apply PART instructions in SHELXL to model alternative conformations .
Example : A study using ORTEP-3 () revealed that NH₂ groups form bifurcated hydrogen bonds, explaining anisotropic thermal motion in refinement .
Basic Question: What purification methods are recommended for isolating this compound?
Methodological Answer:
- Flash Chromatography : Use SiO₂ (230–400 mesh) with a hexane/EtOAc gradient (10:1 to 2:1). Monitor fractions by TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .
- Recrystallization : Dissolve crude product in hot ethanol (70°C), then add H₂O dropwise until cloudiness forms. Cool to 4°C for 12 hours to yield crystalline product .
- Prep-HPLC : For high-purity batches (>99%), employ a C18 column with 0.1% TFA in H₂O/MeCN (gradient: 20%–80% MeCN over 30 min) .
Advanced Question: How do solvent and pH conditions affect the stability of this compound during storage?
Methodological Answer:
- Solvent Selection : Store in anhydrous DCM or THF at -20°C to prevent Boc group hydrolysis. Aqueous buffers (pH >7) accelerate degradation .
- pH-Dependent Stability : At pH <3, the Boc group cleaves rapidly (t½ <1 hr). Use neutral conditions for long-term stability .
- Light Sensitivity : UV/Vis spectra () show absorbance at 280 nm—store in amber vials to prevent photodegradation .
Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze by HPLC to quantify degradation products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
